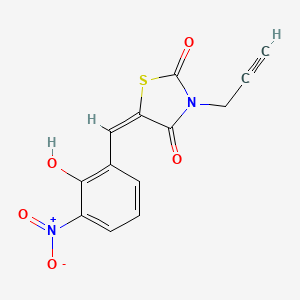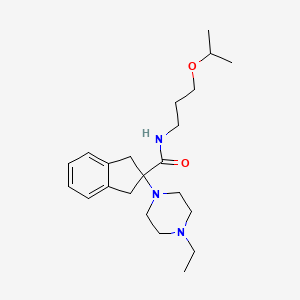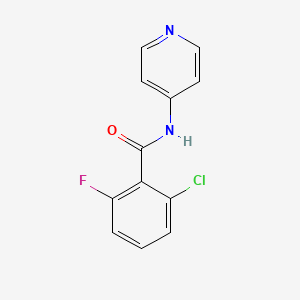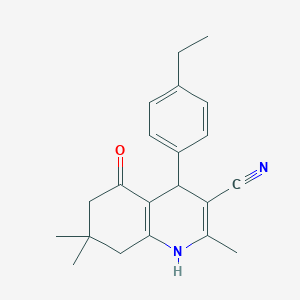
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as HNTD, is a thiazolidinedione derivative that has gained significant attention in the pharmaceutical industry due to its potential applications as an anti-cancer agent. HNTD has been found to exhibit remarkable anti-cancer activity in various cancer cell lines, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the expression of various pro-inflammatory cytokines, which are known to promote cancer cell growth and survival. Additionally, 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Advantages and Limitations for Lab Experiments
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has several advantages for laboratory experiments. It is easy to synthesize and has been optimized for high yield and purity. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione exhibits significant anti-cancer activity in various cancer cell lines, making it a promising candidate for further research. However, 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has some limitations for laboratory experiments. Its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. First, further studies are needed to elucidate the exact mechanism of action of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in cancer cells. Second, preclinical studies are needed to evaluate the safety and efficacy of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in animal models of cancer. Third, clinical trials are needed to evaluate the safety and efficacy of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in humans. Fourth, studies are needed to investigate the potential of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as a combination therapy with other anti-cancer agents. Finally, studies are needed to explore the potential of 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione in other disease conditions, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a promising anti-cancer agent that exhibits significant cytotoxicity against various cancer cell lines. Its easy synthesis and high yield make it a suitable candidate for large-scale production. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has the potential to be a novel and effective anti-cancer agent, and its future research could lead to significant advancements in cancer treatment.
Scientific Research Applications
5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-cancer properties. In vitro studies have shown that 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have demonstrated that 5-(2-hydroxy-3-nitrobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can inhibit tumor growth and metastasis in animal models of cancer.
properties
IUPAC Name |
(5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5S/c1-2-6-14-12(17)10(21-13(14)18)7-8-4-3-5-9(11(8)16)15(19)20/h1,3-5,7,16H,6H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBCVIGCIMXJB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=C(C(=CC=C2)[N+](=O)[O-])O)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=C(C(=CC=C2)[N+](=O)[O-])O)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-hydroxy-3-nitrobenzylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4881913.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4881918.png)
![4-fluoro-3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4881926.png)


![N-[2-(tert-butylthio)ethyl]-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4881954.png)

![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methylphenyl)urea](/img/structure/B4881968.png)
![ethyl 1-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B4881974.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B4882004.png)
![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882007.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)

